(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran
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Overview
Description
(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran is a complex organic compound belonging to the class of naphthopyrans These compounds are characterized by a fused ring system containing both naphthalene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for medicinal chemistry.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-Methylbutanoate (Epilovastatin): This compound shares a similar naphthopyran structure but differs in its functional groups and biological activity.
Pyran Derivatives: Various pyran derivatives, such as tetrahydro-4H-chromenes and pyrano[2,3-c]pyrazoles, exhibit similar structural features and reactivity.
Uniqueness: The uniqueness of (1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81418-47-5 |
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Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(1S,3R)-5,10-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C17H20O3/c1-10-9-14-15(11(2)20-10)17(19-4)13-8-6-5-7-12(13)16(14)18-3/h5-8,10-11H,9H2,1-4H3/t10-,11+/m1/s1 |
InChI Key |
SAFOCOKJYYEIMD-MNOVXSKESA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C3=CC=CC=C3C(=C2[C@@H](O1)C)OC)OC |
Canonical SMILES |
CC1CC2=C(C3=CC=CC=C3C(=C2C(O1)C)OC)OC |
Origin of Product |
United States |
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